![molecular formula C11H13N3O2 B2686977 N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide CAS No. 15048-22-3](/img/structure/B2686977.png)
N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Agents : A study by Almutairi et al. (2018) synthesized and characterized certain N-acetylisatine derivatives for their antimicrobial activity. The compounds were assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, revealing significant sensitivity towards Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. Molecular docking studies indicated the potential binding mode of these compounds to their target proteins, suggesting their utility as new antimicrobial agents (M. S. Almutairi et al., 2018).
Crystal Structure Analysis : Nayak et al. (2014) focused on the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide. The study utilized various analytical techniques to confirm the structure of the compound, which crystallizes in the monoclinic space group. This research highlights the importance of structural analysis in understanding the properties of chemical compounds (P. Nayak et al., 2014).
Synthetic Utilization in Continuous Flow Reactor : Gutmann et al. (2012) explored the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of various compounds, demonstrating the scalability and safety of reactions involving potentially hazardous materials. This research may provide a foundation for developing new synthetic routes for related compounds (Bernhard Gutmann et al., 2012).
Anti-Inflammatory and Antimicrobial Activities : Thomas et al. (2009) and Saravanan et al. (2010) investigated the antimicrobial and anti-inflammatory activities of synthesized compounds related to the N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide. These studies contribute to understanding the biological activities of such compounds and their potential therapeutic applications (Shelly L. Thomas et al., 2009), (G. Saravanan et al., 2010).
Corrosion Inhibition : Research by Shehata (2017) investigated novel hydrazone ligands and their manganese (II) complexes as corrosion inhibitors for mild steel in a sulfuric acid solution. This work highlights the potential industrial applications of such compounds in protecting metals against corrosion (O. S. Shehata, 2017).
Future Directions
While specific future directions for N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide were not found, amidases, which are enzymes that hydrolyze amide bonds, have been identified as versatile biocatalysts in white and green chemistry . This suggests potential future directions for research and applications involving amide compounds like N-[(Z)-3-Hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide.
properties
IUPAC Name |
N-[(Z)-3-hydrazinyl-3-oxo-1-phenylprop-1-en-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)13-10(11(16)14-12)7-9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15)(H,14,16)/b10-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNGXWQPISXVFG-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydrazinocarbonyl)-2-phenylvinyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.